Ambroxol hydrochloride
Descripción
Historical Context and Evolution of Research on Ambroxol (B1667023) Hydrochloride
The journey of Ambroxol hydrochloride research began with its origins in traditional medicine. The active substance is derived from the plant Adhatoda vasica, which has been used for centuries in Ayurvedic medicine in India for respiratory ailments. nih.gov The active alkaloid in the plant is vasicine, which led to the development of the chemically related drug, bromhexine, in 1965. nih.gov Ambroxol, the active metabolite of bromhexine, was found to be more effective. nih.gov
Developed by Boehringer Ingelheim, Ambroxol was patented in 1966 and introduced into medical use in 1979 as a secretolytic agent for the treatment of respiratory diseases. wikipedia.orgacs.org Its initial development focused on its effects on mucus membranes, including mucus disruption and increased production, which established its place as an over-the-counter mucolytic agent. nih.govpatsnap.com For decades, research primarily centered on its efficacy in bronchopulmonary diseases associated with abnormal mucus secretion and impaired transport. wikipedia.orgnih.gov
The late 1970s saw the first description of its local anesthetic effect, a property that was later revisited and confirmed in more recent studies. nih.govwikipedia.org The turn of the 21st century marked a significant shift in the research trajectory of this compound. Investigations began to uncover a wider array of pharmacological properties beyond its mucolytic function. nih.govresearchgate.net
A bibliometric analysis of experimental models showed a significant increase in research publications starting in the 2000s, with a notable peak between 2016 and 2020. researchgate.net This surge corresponds with the growing interest in its pleiotropic effects, particularly its potential as a neuroprotective agent. nih.govresearchgate.net
Scope and Significance of this compound in Current Biomedical Science
The current understanding of this compound extends far beyond its initial application. It is now recognized as a mucoactive drug with a multifaceted mechanism of action. drugbank.comnih.gov Its established secretolytic and secretomotoric actions, which restore the physiological clearance mechanisms of the respiratory tract, remain a cornerstone of its therapeutic use. drugbank.comnih.gov These actions are attributed to its ability to stimulate the synthesis and release of surfactant by type II pneumocytes, which acts as an "anti-glue" factor, reducing mucus adhesion to the bronchial wall. wikipedia.orgdrugbank.com
Recent academic research has significantly broadened the scope of this compound's potential applications, driven by the discovery of several other key properties:
Anti-inflammatory and Antioxidant Effects: Ambroxol has demonstrated anti-inflammatory properties by reducing the release of inflammatory cytokines and histamine. wikipedia.org It also acts as an antioxidant, scavenging free radicals. wikipedia.orgresearchgate.net These effects have been observed in various experimental models, suggesting its potential in attenuating conditions like psoriasis and cyclophosphamide-induced hemorrhagic cystitis. researchgate.net
Local Anesthetic Properties: The local anesthetic effect of Ambroxol is attributed to its ability to act as a potent inhibitor of neuronal sodium channels. nih.govwikipedia.org
Neuroprotective Potential: A significant area of current research is the neuroprotective effects of this compound. nih.govwjpls.org Its ability to cross the blood-brain barrier has opened avenues for investigating its use in neurodegenerative diseases. nih.govwjpls.org Research has shown that Ambroxol can increase the activity of the lysosomal enzyme glucocerebrosidase (GCase). wikipedia.org This has made it a promising therapeutic candidate for Gaucher disease, a lysosomal storage disorder, and Parkinson's disease, where GCase dysfunction is implicated. wikipedia.orgwjpls.orgncats.io It is also being investigated for its potential in amyotrophic lateral sclerosis (ALS) and in improving outcomes after ischemic stroke. nih.govwjpls.org
Antibiofilm Activity: Studies have shown that this compound can inhibit biofilm formation in various clinically relevant bacteria, including Staphylococcus epidermidis, Serratia marcescens, Pseudomonas aeruginosa, and Candida albicans. elsevier.es
The table below summarizes the key researched pharmacological activities of this compound.
| Pharmacological Activity | Research Findings | Key References |
|---|---|---|
| Mucolytic/Secretolytic | Stimulates surfactant synthesis and release, breaks down phlegm, and improves mucus clearance. | wikipedia.orgpatsnap.comdrugbank.comnih.govpatsnap.com |
| Anti-inflammatory | Reduces the release of inflammatory cytokines and histamine. | wikipedia.orgpatsnap.comresearchgate.net |
| Antioxidant | Scavenges free radicals and inhibits their production in neutrophils. | wikipedia.orgnih.govresearchgate.net |
| Local Anesthetic | Potent inhibitor of neuronal sodium channels. | nih.govwikipedia.orgpatsnap.com |
| Neuroprotective | Increases activity of glucocerebrosidase (GCase), crosses the blood-brain barrier, and shows potential in Parkinson's, Gaucher's, and ALS. | wikipedia.orgnih.govwjpls.orgparkinsons.org.ukfrontiersin.org |
| Antibiofilm | Inhibits biofilm formation of various pathogenic bacteria and fungi. | elsevier.es |
Academic Research Trends and Gaps in this compound Studies
Academic research on this compound is currently characterized by a significant focus on its potential applications beyond respiratory diseases. A bibliometric review highlighted that while the primary field of publication has been medicine, there is a growing body of research exploring its pleiotropic effects. researchgate.net
Current Research Trends:
Neurodegenerative Diseases: A major trend is the investigation of Ambroxol as a disease-modifying therapy for Parkinson's disease and other synucleinopathies. parkinsons.org.uknewatlas.com Phase 3 clinical trials are underway to assess its efficacy in slowing the progression of Parkinson's. parkinsons.org.uk Its role as a pharmacological chaperone for the GCase enzyme is a central theme in this research. researchgate.netncats.io
Lysosomal Storage Disorders: Research is actively exploring the use of high-dose Ambroxol for lysosomal storage disorders like Gaucher disease and MPS III. curesanfilippofoundation.orgclinicaltrials.govresearchgate.netnih.gov
Combination Therapies: There is a trend towards developing combination therapies that include this compound with other active pharmaceutical ingredients, such as bronchodilators and corticosteroids, to provide more comprehensive treatments for respiratory disorders. valuates.com
Novel Formulations: The development of extended-release and sustained-release formulations is an ongoing trend to improve patient compliance. valuates.com
COVID-19 Research: The anti-inflammatory and other properties of Ambroxol led to investigations into its potential as a therapeutic agent for COVID-19, with studies exploring its ability to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. biorxiv.org
Identified Research Gaps:
Pleiotropic Effects in Experimental Models: A notable gap identified in the literature is the scarcity of publications that comprehensively address the pleiotropic effects of Ambroxol in experimental models. researchgate.net Further research is needed to fully explore the underlying mechanisms of its diverse pharmacological activities. researchgate.net
Long-term Efficacy in Neurodegenerative Diseases: While promising, the long-term efficacy and safety of high-dose Ambroxol for neurodegenerative diseases require further investigation through large-scale, long-term clinical trials. newatlas.com
Mechanism of Antibiofilm Action: The precise mechanisms by which this compound inhibits biofilm formation are not fully elucidated and represent an area for future research. elsevier.es
The following table outlines the current clinical trial landscape for this compound in emerging research areas.
| Research Area | Clinical Trial Phase | Focus of Investigation | Key References |
|---|---|---|---|
| Parkinson's Disease | Phase 3 | To assess if Ambroxol can slow the progression of Parkinson's. | parkinsons.org.uk |
| Parkinson's Disease Dementia | Phase 2 | To evaluate the effect on motor and cognitive symptoms. | newatlas.comtaylorandfrancis.com |
| Gaucher Disease Type 3 | n-of-1 Clinical Trial | To assess the efficacy of high-dose Ambroxol on neurological manifestations. | researchgate.netnih.gov |
| MPS III (Sanfilippo Syndrome) | Phase 2-3 | To assess the safety, tolerability, and pharmacologic properties of high-dose Ambroxol. | curesanfilippofoundation.org |
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKOSLOVOTXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045442, DTXSID60936098 | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |
| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambroxol Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetics of Ambroxol Hydrochloride in Research Contexts
Absorption and Distribution in Biological Systems
The absorption and distribution of ambroxol (B1667023) hydrochloride are critical determinants of its therapeutic action. Research has shown that following administration, the compound is readily absorbed and distributed to various tissues, with a notable accumulation in the lungs.
Bioavailability
The bioavailability of ambroxol hydrochloride, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is an important pharmacokinetic parameter. Following oral administration, this compound is rapidly and completely absorbed. researchgate.net Studies have indicated that the oral bioavailability of immediate-release formulations of ambroxol is approximately 79%. nih.gov For slow-release preparations, the bioavailability has been reported to be as high as 95%.
Table 1: Bioavailability of this compound Formulations
| Formulation | Bioavailability |
|---|---|
| Immediate-Release | ~79% |
| Slow-Release | ~95% |
Tissue Distribution and Accumulation (e.g., lung, brain)
Following absorption, this compound undergoes rapid and significant distribution from the blood into various body tissues. A particularly high concentration of the compound is found in the lungs. nih.gov Research in human lung tissue has revealed that ambroxol concentrations can be 15- to 20-fold higher than those observed in the blood, highlighting its affinity for pulmonary tissue. nih.gov
In addition to the lungs, studies have demonstrated that this compound can accumulate in the brain at therapeutic concentrations. nih.gov This has fueled research into its potential neuroprotective effects.
Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential effects on the central nervous system. Research has confirmed that this compound is capable of penetrating the BBB, even at small dosages. nih.gov This permeability allows the compound to reach the brain and exert its effects. Studies in various animal models, including mice and non-human primates, have shown that ambroxol administration leads to increased activity of the enzyme glucocerebrosidase (GCase) in the brain. nih.gov This indicates that the compound not only crosses the BBB but also engages with targets within the central nervous system. The neuroprotective potential of ambroxol is a subject of ongoing research, with studies exploring its effects in conditions such as ischemic stroke. nih.govwikipedia.org
Biotransformation Pathways
This compound undergoes extensive metabolism in the body, primarily in the liver. This biotransformation process involves enzymatic reactions that modify the chemical structure of the compound, leading to the formation of various metabolites.
Hepatic Metabolism by Cytochrome P450 3A4
The primary enzyme system responsible for the metabolism of this compound is the cytochrome P450 (CYP) system in the liver. Specifically, CYP3A4 has been identified as the predominant isoform involved in its biotransformation. youtube.com This enzyme catalyzes the metabolism of a wide range of drugs and other foreign compounds. nih.gov The involvement of CYP3A4 in ambroxol metabolism means that co-administration with potent inhibitors or inducers of this enzyme could potentially alter its pharmacokinetic profile. researchgate.net
Metabolite Identification and Activity
The metabolism of this compound results in the formation of several metabolites. The two major metabolites identified in humans are dibromoanthranilic acid and 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline. nih.gov These metabolites, along with the parent compound, can also be converted into conjugates, predominantly glucuronides, for excretion. wikipedia.org
While the parent compound, ambroxol, is considered to be the primary active agent, derivatives of its metabolites have been investigated for potential biological activities. For instance, derivatives of anthranilic acid have been noted for a range of pharmacological actions, including anti-inflammatory and antimicrobial properties. nih.gov A novel derivative of the tetrahydroquinazoline (B156257) metabolite has been synthesized and showed potential activity against SARS-CoV-2 proteins in silico. However, the specific pharmacological activities of the primary metabolites of ambroxol in the context of its therapeutic effects are not extensively detailed in the available literature.
Table 2: Major Metabolites of this compound
| Metabolite Name | Chemical Formula |
|---|---|
| Dibromoanthranilic acid | C₇H₅Br₂NO₂ |
| 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline | C₁₄H₁₈Br₂N₂O |
Elimination and Clearance
The elimination of this compound from the body is a key aspect of its pharmacokinetic profile, characterized by its terminal elimination half-life and total clearance.
The terminal elimination half-life of a drug is the time required for its plasma concentration to decrease by half during the elimination phase. For this compound, the terminal elimination half-life is consistently reported to be approximately 10 hours veeva.comnih.gov. Some research indicates a range of 8 to 12 hours for the elimination half-life nih.govresearchgate.net. In a study involving rats, the elimination of ambroxol was observed to be biphasic, with a beta half-life of 8.8 hours ijrpc.com.
Total clearance refers to the volume of plasma cleared of the drug per unit of time. The total clearance for this compound is in the region of 660 ml/min veeva.comnih.gov. Renal clearance, which is the clearance of the drug by the kidneys, accounts for a small portion of the total clearance.
| Pharmacokinetic Parameter | Value |
|---|---|
| Terminal Elimination Half-Life | Approximately 10 hours |
| Total Clearance | Approximately 660 ml/min |
Pharmacogenomics and Personalized Medicine in Ambroxol Hydrochloride Therapy
Genetic Modifiers of Ambroxol (B1667023) Hydrochloride Response
The therapeutic effects of ambroxol hydrochloride can be significantly influenced by genetic variations, particularly in the context of its chaperone activity. The most extensively studied genetic modifier of this compound response is the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase). frontiersin.orgnih.govnih.gov Mutations in the GBA1 gene lead to GCase deficiency, resulting in lysosomal storage disorders such as Gaucher disease and are a major genetic risk factor for Parkinson's disease. nih.gov
This compound has been identified as a pharmacological chaperone that can bind to certain mutant forms of GCase, stabilize their conformation, and facilitate their proper trafficking from the endoplasmic reticulum to the lysosome, thereby increasing residual enzyme activity. nih.gov However, the response to this compound is highly dependent on the specific GBA1 mutation. frontiersin.org Some mutations are responsive to the chaperone effects of ambroxol, while others are not.
Research has shown that the variability in response to this compound exists even among individuals with the same genotype, suggesting the influence of other genetic or cellular factors. frontiersin.org For instance, in Gaucher disease, patients with the L444P missense variant have shown a variable response to ambroxol. While initial in vitro studies on the homozygous L444P genotype showed no significant enhancement, a notable increase in GCase activity was observed in cells from patients with a compound heterozygous genotype involving L444P. frontiersin.org This highlights the complexity of predicting the therapeutic efficacy of this compound based on genotype alone.
In vitro studies using patient-derived fibroblasts have been instrumental in elucidating the mutation-specific effects of ambroxol. These studies have demonstrated a dose-dependent increase in GCase activity in cells with certain GBA1 mutations upon treatment with this compound. nih.gov For example, a significant increase in GCase activity, up to 57% of wild-type activity, was observed in fibroblasts from a Gaucher disease patient with a homozygous p.R398L mutation. nih.gov
Beyond the GBA1 gene, the metabolism of this compound is another area where genetic variations could potentially influence its therapeutic effects. The primary enzyme responsible for the metabolism of ambroxol is cytochrome P450 3A4 (CYP3A4). Genetic polymorphisms in the CYP3A4 gene are known to cause interindividual differences in the metabolism of various drugs. While it is plausible that such variations could affect the pharmacokinetics of this compound, specific clinical studies directly linking CYP3A4 genotypes to this compound efficacy or toxicity are currently limited.
The following table summarizes key research findings on the impact of GBA1 mutations on the response to this compound:
| GBA1 Mutation | Disease Context | Research Finding |
|---|---|---|
| L444P | Gaucher Disease | Variable response observed. Compound heterozygous genotypes may show a more significant improvement in GCase activity compared to homozygous forms. frontiersin.org |
| p.R398L | Gaucher Disease Type 2 | In vitro studies on patient fibroblasts showed a significant dose-dependent increase in GCase activity with ambroxol treatment. nih.gov |
| Various 'mild' and 'severe' mutations | Parkinson's Disease | Clinical trials are investigating the efficacy of ambroxol in GBA-associated Parkinson's disease, with patient stratification based on mutation severity. nih.gov |
Stratification of Patient Populations for Optimized Therapeutic Outcomes
The growing understanding of how genetic factors, particularly GBA1 mutations, modify the response to this compound is enabling the stratification of patient populations to optimize therapeutic outcomes. This personalized medicine approach aims to identify individuals who are most likely to benefit from this compound therapy, thereby maximizing efficacy and minimizing unnecessary treatment.
In the context of GBA-associated Parkinson's disease (GBA-PD), clinical trials are increasingly employing genetic screening to enroll patients with specific GBA1 mutations. nih.gov This strategy is based on the premise that ambroxol's chaperone activity will be most effective in individuals with mutations that produce a misfolded but potentially functional GCase enzyme. Patients are often categorized based on the type of GBA1 mutation they carry, such as 'mild' or 'severe' mutations, which can correlate with the level of residual GCase activity. nih.gov This stratification allows researchers to assess the efficacy of ambroxol in more homogenous patient cohorts.
For neuronopathic Gaucher disease, where this compound's ability to cross the blood-brain barrier is a key advantage, patient selection for clinical studies and off-label treatment is heavily influenced by their GBA1 genotype. nih.gov In vitro testing of ambroxol's effect on patient-derived cells can also be used as a tool to predict clinical response and guide therapeutic decisions on an individual basis. nih.gov
The stratification of patient populations is not only based on the presence of a responsive GBA1 mutation but also on the specific clinical phenotype. For instance, in GBA-PD, there is a focus on patients who are at a higher risk of cognitive decline and dementia, as preclinical and early clinical data suggest that ambroxol may have neuroprotective effects. nih.gov
The following table outlines the approaches to stratifying patient populations for this compound therapy:
| Stratification Approach | Patient Population | Rationale for Optimization |
|---|---|---|
| Genotype-based Selection | Patients with specific GBA1 mutations (e.g., missense mutations) | To enrich the study population with individuals whose mutant GCase is amenable to chaperone therapy by ambroxol, thereby increasing the likelihood of a positive therapeutic response. frontiersin.orgnih.gov |
| In Vitro Functional Analysis | Patients with Gaucher disease | To use patient-derived cells (e.g., fibroblasts) to assess the in vitro responsiveness of the mutant GCase to ambroxol, providing a personalized prediction of potential clinical benefit. nih.gov |
| Phenotype-driven Enrollment | Patients with GBA-associated Parkinson's disease at risk of cognitive impairment | To target a patient subgroup with a high unmet medical need where ambroxol's potential neuroprotective effects could be most beneficial and measurable. nih.gov |
Analytical Methodologies for Ambroxol Hydrochloride Research
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a cornerstone for the analysis of Ambroxol (B1667023) hydrochloride due to its high resolution and sensitivity. ijprajournal.comlongdom.org Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. nih.govnih.govresearchgate.net
Method Development and Validation for Quantification in Biological Samples and Formulations
The development of an HPLC method for Ambroxol hydrochloride involves a systematic optimization of chromatographic conditions to achieve adequate separation from potential interferences, such as excipients in pharmaceutical formulations or endogenous components in biological samples. ijprajournal.comresearchgate.net Validation is a critical step to ensure the method is reliable, reproducible, and suitable for its intended purpose. ijprajournal.comijpbs.com This process is conducted in accordance with International Conference on Harmonisation (ICH) guidelines and involves the assessment of various parameters. ijprajournal.comnih.gov
Developed HPLC methods have been successfully applied for the simultaneous estimation of this compound with other drugs, such as Loratadine and Cetirizine, in combined tablet dosage forms. ijprajournal.comnih.gov These methods are validated to be simple, sensitive, accurate, and reproducible, making them suitable for routine quality control analysis. ijprajournal.com
Mobile Phase and Column Selection
The selection of the mobile phase and column is pivotal in achieving the desired chromatographic separation. longdom.orgnacalai.com C18 columns are frequently used for the analysis of this compound due to their hydrophobic stationary phase, which provides good retention and separation of the compound. nih.govnih.govijpbs.com Other columns, such as Inertsil C8, have also been employed to reduce peak tailing and improve separation from other components like antimicrobial preservatives. jpsionline.com
The mobile phase typically consists of a mixture of an aqueous component (often a buffer) and an organic modifier. longdom.org Common organic modifiers include acetonitrile and methanol. longdom.orgnih.gov The aqueous component is often acidified with agents like orthophosphoric acid or trifluoroacetic acid to a specific pH to ensure the ionization state of this compound is controlled, leading to sharp and symmetrical peaks. ijprajournal.comnih.govjpsionline.com The ratio of the organic to the aqueous phase is optimized to achieve the desired retention time and resolution. nih.gov
Table 1: Examples of Mobile Phase and Column Combinations for this compound HPLC Analysis
| Column Type | Mobile Phase Composition | pH | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| RP-18 | Acetonitrile:Water (60:40, v/v) | 3.5 (adjusted with orthophosphoric acid) | 250 | nih.gov |
| ODS Inertsil C18 | Potassium dihydrogen orthophosphate buffer:Acetonitrile (60:40) | 3.5 | 257 | ijpbs.com |
| Phenomenex Luna C18 | 0.1% TFA:Acetonitrile (52.5:47.5) | - | 210 | ijprajournal.com |
| HIQ SIL-C18 | Methanol:Acetonitrile:Water (40:40:20, v/v/v) | - | 229 | nih.gov |
| Inertsil C8 | Mobile Phase A: 0.1% Trifluoroacetic acid, Mobile Phase B: Mobile Phase A:Acetonitrile (76:24, v/v) (Gradient) | - | 245 | jpsionline.com |
| Xterra RP18 | Acetonitrile:Dipotassium phosphate (30 mM) (50:50, v/v) | 9.0 | 215 | nih.gov |
Optimization of Flow Rate and Temperature Control
The flow rate of the mobile phase and the column temperature are critical parameters that influence the efficiency and speed of the analysis. thermofisher.com The flow rate is typically optimized to achieve a balance between analysis time and separation efficiency. longdom.org For this compound analysis, flow rates are commonly set between 0.8 mL/min and 1.7 mL/min. researchgate.netijpbs.comnih.gov Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. thermofisher.com
Temperature control of the column oven is essential for ensuring reproducible retention times and peak shapes. longdom.orgthermofisher.com While many methods are performed at ambient temperature, some studies specify a controlled temperature, such as 50°C, to improve peak shape and reduce viscosity of the mobile phase, which can lead to lower backpressure. jpsionline.comthermofisher.com
Linearity, Precision, Accuracy, and Robustness Assessments
Validation of an HPLC method for this compound involves rigorous assessment of its performance characteristics.
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. longdom.org For this compound, linearity is typically established by preparing a series of standard solutions and plotting the peak area against concentration. A high correlation coefficient (r²) value, typically greater than 0.999, indicates good linearity. ijprajournal.comjpsionline.com
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. longdom.org It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%. ijpbs.comresearchgate.net
Accuracy: Accuracy is determined by recovery studies, where a known amount of pure drug is added to a placebo formulation or a sample solution and then analyzed. longdom.org The percentage recovery of the added drug is calculated. High recovery values, typically between 98% and 102%, indicate the accuracy of the method. jpsionline.comnih.gov
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. longdom.org For HPLC methods, this can involve varying the mobile phase composition, pH, flow rate, and column temperature. oup.com The method is considered robust if the results remain within acceptable limits despite these small changes.
Table 2: Summary of Validation Parameters from a Selected HPLC Method for this compound
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 48-72 µg/mL | ijprajournal.com |
| Correlation Coefficient (r²) | 1 | ijprajournal.com |
| Precision (%RSD) | < 2% | ijpbs.com |
| Accuracy (% Recovery) | 99.55% to 101.1% | jpsionline.com |
| Limit of Detection (LOD) | 0.004 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.01 µg/mL | nih.gov |
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry offers a simpler, more cost-effective, and rapid alternative to HPLC for the quantification of this compound in bulk and pharmaceutical dosage forms. researchgate.net The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.
UV Method Development and Validation
The development of a UV spectrophotometric method begins with the determination of the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. Distilled water and methanol are commonly used solvents for this purpose. researchgate.net The λmax for this compound has been reported at various wavelengths, including 246.5 nm, 250 nm, and 306 nm, depending on the solvent and the specific method. nih.gov
Validation of the UV spectrophotometric method is performed according to ICH guidelines to ensure its suitability for its intended use. researchgate.netdoaj.org This includes establishing linearity, precision, accuracy, and determining the limits of detection (LOD) and quantification (LOQ). doaj.orgnih.gov These methods have been successfully applied for the estimation of this compound in commercial pharmaceutical preparations.
Table 3: Validation Parameters for UV Spectrophotometric Methods for this compound
| Parameter | Method A | Method B | Reference |
|---|---|---|---|
| λmax | 246.5 nm | 306 nm | |
| Solvent | Distilled Water | Methanol/Water | |
| Linearity Range | 10-50 µg/mL | 2-10 µg/mL | |
| Correlation Coefficient (r²) | - | 0.99987 | |
| Accuracy (% Recovery) | - | 99.58% | doaj.org |
| Precision (%RSD) | - | 1.14% | doaj.org |
| LOD | - | 0.1505 µg/mL | doaj.org |
| LOQ | - | 0.5018 µg/mL | doaj.org |
Forced Degradation Studies for Stability Assessment
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods for this compound. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways and establish its intrinsic stability profile. The data generated helps in developing and validating analytical methods that can resolve the active pharmaceutical ingredient from its potential degradation products, ensuring the method's specificity.
This compound has been shown to be susceptible to degradation under various stress conditions, including oxidative, thermal, acidic, and alkaline hydrolysis. oup.comnih.govscispace.com For instance, significant degradation is observed when the drug is exposed to oxidative conditions, such as treatment with hydrogen peroxide. oup.com Studies have demonstrated degradation when the powdered drug was subjected to dry heat at 550°C for approximately 3 hours. oup.com
In a study analyzing this compound syrup, exposing the formulation to heat at 105°C for five days resulted in a degradation of 10.35%. nih.gov Another investigation subjected the compound to acid, alkali, and oxidative conditions using 1N Hydrochloric acid, 0.1M Sodium hydroxide, and hydrogen peroxide, respectively, at room temperature. researchgate.net The results indicated extensive degradation under all three conditions. researchgate.net After 90 minutes of exposure, the remaining assay value of the standard drug was 58.42% under acid stress, 70.85% under alkali stress, and 58.42% under oxidative stress. The formation of one unknown impurity was also identified in a formulated drug product stored under stress conditions of 40°C and 75% relative humidity for six months. nih.gov This degradation product was later identified as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol. nih.gov
These stability-indicating methods, often employing techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), are designed to separate the intact drug from degradation products that emerge under these stress conditions. oup.comscispace.comajprd.com The successful separation and resolution of these degradation product peaks from the main ambroxol peak confirms the stability-indicating capability of the analytical method. scispace.comajprd.com
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent/Method | Duration/Temperature | Observed Degradation | Source(s) |
|---|---|---|---|---|
| Oxidation | 3.0% (v/v) Hydrogen Peroxide in Methanol | 8 hours at Room Temp. | Drug undergoes degradation | oup.com |
| Oxidation | Hydrogen Peroxide | 90 minutes at Room Temp. | 41.58% degradation of standard drug | |
| Thermal | Dry Heat | ~3 hours at 550°C | Significant degradation | oup.com |
| Thermal | Heat | 5 days at 105°C | 10.35% degradation in syrup | nih.gov |
| Acid Hydrolysis | 1N Hydrochloric Acid | 90 minutes at Room Temp. | 41.58% degradation of standard drug | |
| Alkali Hydrolysis | 0.1M Sodium Hydroxide | 90 minutes at Room Temp. | 29.15% degradation of standard drug | |
| Accelerated Stability | Storage Condition | 6 months at 40°C / 75% RH | Formation of one unknown impurity | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Tissue and Fluid Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry configuration (LC-MS/MS), is a highly sensitive and selective technique for the quantification of this compound in biological matrices such as human plasma and cerebrospinal fluid (CSF). nih.govnih.govmdpi.comnih.gov This methodology is essential for pharmacokinetic studies, bioequivalence evaluations, and clinical trial monitoring. nih.govresearchgate.netnih.gov The high sensitivity of LC-MS/MS allows for the detection and quantification of very low concentrations of the drug, often with limits of quantification in the sub-ng/mL range. nih.govresearchgate.net
The typical LC-MS/MS method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves a simple protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation. nih.govnih.govmdpi.com In some methods, liquid-liquid extraction is used to isolate the analyte from the plasma matrix. nih.govresearchgate.net An internal standard, such as ambroxol-d5 or domperidone, is added to the sample to ensure accuracy and precision. nih.govnih.gov
Chromatographic separation is commonly achieved using a reverse-phase C18 column. nih.govresearchgate.netresearchgate.net The mobile phase typically consists of an aqueous component, often with a modifier like formic acid or ammonium acetate, and an organic component like methanol or acetonitrile, run in either an isocratic or gradient elution mode. nih.govnih.gov
Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, usually operated in the positive ion mode. nih.govnih.govmdpi.com Quantification is achieved through Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. For Ambroxol, the protonated precursor ion ([M+H]+) is typically observed at a mass-to-charge ratio (m/z) of 379, which is then fragmented to a specific product ion, commonly m/z 264. nih.govresearchgate.net
Validated LC-MS/MS methods for Ambroxol in human plasma and CSF have demonstrated excellent linearity over wide concentration ranges, for example, from 2 to 400 ng/mL and 50 to 3000 ng/mL in plasma, and 10 to 300 ng/mL in CSF. nih.govnih.gov These methods exhibit high accuracy and precision, with intra- and inter-day precision values typically below 11.8%. nih.govnih.govmdpi.com The high recovery rates and lack of significant matrix effects further underscore the reliability of this technique for bioanalytical applications. nih.govmdpi.com
Table 2: Examples of Validated LC-MS/MS Method Parameters for Ambroxol Analysis in Biological Fluids
| Parameter | Method 1 (Plasma) | Method 2 (Plasma & CSF) | Method 3 (Plasma) |
|---|---|---|---|
| Sample Preparation | Protein precipitation with methanol | Protein precipitation with acetonitrile | Liquid-liquid extraction with diethyl ether |
| Internal Standard | Ambroxol-d5 | Not specified | Domperidone |
| LC Column | Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm) | Monolithic column | C18 XTerra MS (2.1 x 30 mm, 3.5 µm) |
| Mobile Phase | 0.1% formic acid in water and methanol | Gradient elution | 20 mM ammonium acetate in 90% acetonitrile |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Mass Transition (m/z) | Not specified | Not specified | 379 → 264 |
| Linearity Range | 2-400 ng/mL | 50-3000 ng/mL (Plasma), 10-300 ng/mL (CSF) | Not specified, LOQ 0.2 ng/mL |
| Intra-day Precision (%RSD) | 1.0%-5.6% | < 11.8% | Not specified |
| Inter-day Precision (%RSD) | 1.0%-5.6% | < 11.8% | Not specified |
| Source(s) | nih.gov | nih.govmdpi.com | nih.gov |
Future Directions and Emerging Research Areas
Novel Therapeutic Targets and Pathways for Ambroxol (B1667023) Hydrochloride
Initially recognized for its effects on mucus secretion, research into ambroxol hydrochloride has uncovered a range of molecular interactions that suggest its potential in treating a broader spectrum of diseases. Investigations are now focused on several novel therapeutic targets and signaling pathways.
One of the most significant emerging targets is the enzyme glucocerebrosidase (GCase). Ambroxol has been shown to act as a pharmacological chaperone for GCase, increasing its activity. mdpi.com This is particularly relevant for synucleinopathies like Parkinson's disease, where GCase dysfunction is implicated in the aggregation of α-synuclein. mdpi.com By enhancing GCase levels and activity, ambroxol may help clear these protein aggregates, a key pathological hallmark of the disease. mdpi.comnih.gov
Beyond its chaperone activity, ambroxol has demonstrated effects on various ion channels. It is a potent blocker of neuronal voltage-gated sodium (Na+) and calcium (Ca2+) channels. nih.gov Specifically, it inhibits tetrodotoxin (B1210768) (TTX)-resistant sodium channels more effectively than TTX-sensitive ones. rndsystems.com This sodium channel blocking capability is thought to contribute to its local anesthetic effect. nih.govnih.gov
Furthermore, ambroxol has been found to interact with glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type receptors, which are critical for excitatory neurotransmission in the central nervous system (CNS). nih.gov Its ability to block these receptors suggests a potential neuroprotective role in conditions characterized by excitotoxicity, such as ischemic stroke. nih.govnih.gov Researchers are also exploring its role in modulating the c-Jun N-terminal kinase (JNK) pathway and Akt/glycogen synthase kinase-3 beta (GSK-3β) signaling, which are involved in neuroinflammation and neurodegeneration. frontiersin.orgresearchgate.net
Combination Therapies and Synergistic Effects
The therapeutic potential of this compound may be enhanced when used in combination with other drugs, leading to synergistic effects and improved treatment outcomes.
In the context of respiratory infections, combining this compound with antibiotics has shown clinical efficacy in treating chronic bronchitis. alternative-therapies.comnih.gov Ambroxol's mucolytic properties help to reduce mucus viscosity, which can facilitate the penetration of antibiotics and the clearance of bacteria. alternative-therapies.com This combination can lead to a quicker resolution of symptoms like cough and excessive sputum. alternative-therapies.com
Emerging research also points to a synergistic relationship between ambroxol and chemotherapeutic agents in the treatment of lung cancer. nih.gov Studies have reported that ambroxol can enhance the anti-cancer effects of microtubule-stabilizing drugs. nih.gov It is suggested that ambroxol promotes the accumulation of autophagosomes by blocking the late stage of autophagic flux in a lysosome-dependent manner, which can increase the sensitivity of cancer cells to chemotherapy. nih.govnih.gov For instance, synergistic effects have been noted with agents like paclitaxel (B517696) and carboplatin. nih.gov
Additionally, in the management of productive cough associated with various respiratory conditions, ambroxol is often included in fixed-dose combinations with other active ingredients. These can include:
Guaifenesin (B1672422) and Terbutaline (B1683087) Sulfate: This combination is used to treat bronchospasms and relieve cough with mucus. ijss-sn.comtruemeds.in Ambroxol acts as a mucolytic, guaifenesin as an expectorant, and terbutaline as a bronchodilator. truemeds.inapollopharmacy.in
Levosalbutamol and Guaifenesin: Another combination aimed at relieving productive cough. ijss-sn.com
Menthol: Often added to formulations to help soothe throat irritation. apollopharmacy.in
These combinations aim to provide comprehensive relief by targeting different aspects of cough and airway obstruction.
Advanced Drug Delivery Systems and Formulation Science for Enhanced Efficacy
To improve patient compliance and therapeutic efficacy, researchers are developing advanced drug delivery systems and new formulations for this compound. These innovations aim to control the drug's release, target specific sites, and offer more convenient administration options.
Sustained-release formulations have been a key area of focus. The development of sustained-release matrix tablets using hydrophilic polymers like various grades of hydroxypropyl methylcellulose (B11928114) (HPMC) has been explored. ijpcbs.comiajps.com These tablets are designed to release the drug slowly over an extended period, which can maintain therapeutic drug levels and reduce the frequency of administration. ijpcbs.com Natural polymers such as xanthan gum, gum karaya, and guar (B607891) gum have also been investigated for creating these sustained-release matrices. iajps.com
For patients who have difficulty swallowing traditional tablets, alternative formulations are being developed. These include:
Soft gel formulations: An immediate-release soft gel has been developed to offer a more palatable and easy-to-swallow option. nih.gov
Paper tablets: A novel approach involves loading the active pharmaceutical ingredient onto commercial paper, which can then be compressed into tablets. This technique may also help to overcome issues of poor solubility. jipbs.com
Furthermore, advanced delivery systems are being designed to enhance bioavailability and target the drug to specific areas. Gastro-retentive nanosuspension gels are being investigated to prolong the residence time of the drug in the stomach, which could be beneficial for certain therapeutic applications, including potentiating anticancer activity in lung cancer. nih.gov
| Formulation Type | Key Features | Potential Advantages |
|---|---|---|
| Sustained-Release Matrix Tablets | Utilizes hydrophilic polymers (e.g., HPMC) or natural gums to control drug release. ijpcbs.comiajps.com | Extended therapeutic effect, reduced dosing frequency. ijpcbs.com |
| Soft Gels | Immediate-release dosage form. nih.gov | Easier to swallow for certain patient populations. nih.gov |
| Paper Tablets | API loaded onto compressible paper. jipbs.com | Novel delivery method, may enhance solubility. jipbs.com |
| Gastro-Retentive Nanosuspension Gels | Designed to remain in the stomach for a prolonged period. nih.gov | Increased drug residence time, potential for targeted therapy. nih.gov |
Deeper Exploration of Neuroprotective Mechanisms and Applications in CNS Disorders
A significant and expanding area of research for this compound is its potential role in treating central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier has opened up avenues for investigating its neuroprotective effects. nih.govfrontiersin.org
The most prominent research in this area is focused on Parkinson's disease. Ambroxol is being investigated for its ability to increase levels of the enzyme glucocerebrosidase (GCase), which is involved in clearing waste products from cells, including the protein alpha-synuclein (B15492655) that aggregates in Parkinson's. mdpi.comcndlifesciences.com By enhancing GCase activity, ambroxol may slow the progression of the disease. cndlifesciences.com
Beyond Parkinson's, ambroxol is being studied for its neuroprotective potential in other neurodegenerative conditions. Research suggests it may confer protection against Alzheimer's-like pathology by modulating oxidative stress and neuroinflammation. frontiersin.orgresearchgate.net It has been shown to attenuate the production of reactive oxygen species and restore the expression of key antioxidant proteins. researchgate.net In models of Alzheimer's disease, ambroxol treatment has been associated with the downregulation of pro-inflammatory mediators like IL-1β and TNF-α. researchgate.net
Ambroxol's neuroprotective mechanisms are multifaceted and include:
Enhancing lysosomal clearance: By upregulating GBA1, the gene that codes for GCase, ambroxol promotes the clearance of misfolded proteins. nih.gov
Facilitating autophagy: It stabilizes GCase, which aids in the efficient removal of cellular waste. nih.gov
Anti-inflammatory effects: It can reduce the activation of M1-like microglia and suppress pro-inflammatory cytokines. nih.govfrontiersin.org
Antioxidant properties: Ambroxol acts as a scavenger of reactive oxygen species, thereby reducing oxidative stress. nih.gov
Furthermore, studies are exploring its potential benefits in acute neuronal injury, such as ischemic stroke, where it may reduce the volume of injury and improve functional outcomes. nih.gov
Further Investigation into Anti-inflammatory and Antioxidant Roles in Systemic Diseases
This compound possesses well-documented anti-inflammatory and antioxidant properties that are being explored for their therapeutic relevance in a range of systemic diseases beyond the CNS. nih.govnih.gov
The anti-inflammatory effects of ambroxol are attributed to several mechanisms, including the reduction of pro-inflammatory cytokines and arachidonic acid metabolites. researchgate.netsemanticscholar.org It has been shown to decrease the production of inflammatory mediators such as leukotrienes, interleukin-1 (IL-1), and Tumor Necrosis Factor (TNF). nih.gov In the context of neuroinflammation, it can downregulate tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) and inhibit the nuclear factor kappa B (NF-κB) signaling pathway. frontiersin.org
As an antioxidant, ambroxol acts as a free radical scavenger and can protect against oxidative stress injury. nih.govspringermedicine.com This property is beneficial in conditions where oxidative stress plays a key pathogenic role. frontiersin.org For example, in animal models, ambroxol has demonstrated protection against oxidative brain damage by reducing lipid peroxidation and reactive oxygen species (ROS) levels. frontiersin.org
These anti-inflammatory and antioxidant actions make ambroxol a candidate for investigation in chronic inflammatory conditions. Its utility has been noted in respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma. nih.govresearchgate.net In several clinical studies involving COPD patients, ambroxol has been shown to reduce acute exacerbations. nih.gov
Clinical Trial Design and Methodological Refinements for New Indications
As research into new applications for this compound advances, so too does the need for robust clinical trial designs to rigorously evaluate its efficacy and safety for these new indications. A prime example of this is the investigation of ambroxol for Parkinson's disease.
The ASPro-PD trial, a Phase 3 clinical study, is designed to assess whether ambroxol can slow the progression of Parkinson's disease. cndlifesciences.comparkinsons.org.uk This trial is a significant step forward, moving from preclinical and early-phase studies to a large-scale investigation in a patient population. cndlifesciences.com
Key features of the ASPro-PD trial design include:
Randomized, placebo-controlled: Participants are randomly assigned to receive either ambroxol or a matching placebo, which is the gold standard for minimizing bias in clinical trials. isrctn.comisrctn.com
Long-term duration: The trial involves a treatment period of two years, which is necessary to assess disease modification in a slowly progressing neurodegenerative disorder. cndlifesciences.comisrctn.com
Specific primary outcome measures: The trial will use established rating scales, such as the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS), to measure changes in motor and non-motor function. isrctn.com
Blinded and open-label phases: The initial two-year phase is blinded, meaning neither the participants nor the investigators know who is receiving the active drug or placebo. This is followed by an open-label extension where all participants receive ambroxol. parkinsons.org.ukisrctn.com
This type of rigorous trial design is essential for generating the high-quality evidence needed to support a new indication for an existing drug. Methodological refinements in future trials for other potential indications will likely include the use of specific biomarkers to track disease progression and response to treatment, as well as adaptive trial designs that can be modified based on interim results.
Pharmacovigilance and Long-term Efficacy and Safety Studies
While this compound has a long history of use and is generally considered safe, ongoing pharmacovigilance and long-term studies are crucial, especially as it is investigated for new indications and potentially at higher doses or for longer durations. nih.govnih.gov
Post-marketing surveillance has identified rare instances of hypersensitivity reactions and severe cutaneous adverse reactions (SCARs) possibly linked to ambroxol. nih.goveuropa.eu This led to a review by the European Union's Pharmacovigilance Risk Assessment Committee (PRAC), which concluded that while the risk of such reactions is low, the product information for ambroxol-containing medicines should be updated to include this information. nih.goveuropa.eu
Long-term efficacy and safety data are being collected through ongoing clinical trials, such as the multi-year ASPro-PD trial for Parkinson's disease. cndlifesciences.com These studies are essential for understanding the benefit-risk profile of ambroxol when used over extended periods. Clinical experience from numerous randomized clinical trials and observational studies suggests that ambroxol is well-tolerated, with most adverse events being mild and self-limiting. nih.govresearchgate.net
Personalized Medicine Approaches based on Genetic and Biomarker Data
The therapeutic application of this compound is increasingly moving towards a personalized medicine framework, where treatment strategies are tailored to the individual based on their unique genetic makeup and specific biomarkers. This approach holds significant promise for improving therapeutic efficacy, particularly in the context of neurodegenerative conditions such as Parkinson's disease and lysosomal storage disorders like Gaucher disease. The core of this personalized strategy revolves around the patient's mutational status in the GBA1 gene and the monitoring of biological markers that indicate drug-target engagement and downstream effects.
Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease. bohrium.comichgcp.net this compound functions as a pharmacological chaperone that can help misfolded GCase enzyme to fold correctly, thereby increasing its stability and activity. guidetopharmacology.orgnih.gov However, the effectiveness of this chaperoning action can be highly dependent on the specific GBA1 mutation an individual carries. nih.govnih.gov This mutation-specific efficacy underscores the critical need for genetic screening to identify patients who are most likely to benefit from ambroxol therapy.
In addition to genetic data, biomarkers play a crucial role in a personalized medicine approach with this compound. These measurable indicators can provide real-time feedback on the drug's activity within the body. Key biomarkers include the levels of GCase protein and its enzymatic activity, as well as levels of α-synuclein, in biological fluids such as cerebrospinal fluid (CSF) and blood. bohrium.comneurologylive.com Monitoring these biomarkers allows clinicians to assess whether ambroxol is engaging with its target (GCase) and influencing the downstream pathological processes, such as the accumulation of α-synuclein, which is a hallmark of Parkinson's disease. tobreg.org
Research has demonstrated that in vitro testing using patient-derived cells, such as fibroblasts and peripheral blood mononuclear cells (PBMCs), can be a valuable tool for predicting an individual's response to ambroxol. nih.gov This individualized screening can help to pre-determine the potential efficacy of the treatment for a specific patient's genetic profile before initiating therapy.
Clinical trials have begun to incorporate these personalized medicine principles. For instance, the AiM-PD study assessed the safety, tolerability, and target engagement of ambroxol in Parkinson's disease patients both with and without GBA1 mutations, measuring changes in CSF GCase activity and α-synuclein levels. bohrium.comneurologylive.com Similarly, the AMBITIOUS trial is investigating the efficacy of high-dose ambroxol in Parkinson's disease patients who are carriers of a GBA1 mutation, with a focus on cognitive and motor outcomes, alongside biomarker analysis. ichgcp.net These studies highlight a paradigm shift towards a more precise and individualized approach to treating neurodegenerative diseases with this compound.
The table below summarizes key research findings related to personalized medicine approaches for this compound based on genetic and biomarker data.
| Genetic Marker/Biomarker | Patient Population | Key Research Findings | Clinical Significance |
|---|---|---|---|
| GBA1 Gene Mutations | Parkinson's Disease, Gaucher Disease | The efficacy of ambroxol as a chaperone is mutation-specific. Patients with certain mutations may show a more robust response. nih.govnih.gov | Genetic screening is essential to identify patients most likely to respond to ambroxol therapy. |
| GCase Activity and Protein Levels in CSF | Parkinson's Disease | Ambroxol treatment has been shown to penetrate the CSF and influence GCase protein levels, indicating target engagement in the central nervous system. bohrium.comneurologylive.com | Provides direct evidence of the drug's action in the brain, helping to determine effective dosing and patient response. |
| α-synuclein Levels in CSF | Parkinson's Disease | Changes in CSF α-synuclein levels have been observed following ambroxol treatment, suggesting a potential modification of a key pathological protein. bohrium.comneurologylive.com | May serve as a biomarker for disease modification and therapeutic response. |
| In Vitro Response in Patient-Derived Cells (Fibroblasts, PBMCs) | Gaucher Disease | Demonstrated a dose-dependent increase in GCase activity in cells from patients with specific GBA1 mutations. nih.govnih.gov | Offers a method for pre-clinical, individualized screening to predict a patient's potential response to ambroxol. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Ambroxol Hydrochloride in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantification. For simultaneous estimation with other drugs (e.g., N-acetyl cysteine or cetirizine), use C18 columns with optimized mobile phases (e.g., methanol-phosphate buffer) and UV detection at 244–306 nm. Validate parameters such as linearity (2–45 µg/mL), precision (RSD <2%), and recovery (>98%) per ICH guidelines .
Q. How can dissolution profiles of this compound in sustained-release tablets be evaluated?
- Methodological Answer : Use USP apparatus with 6.8 pH phosphate buffer as the dissolution medium. Monitor cumulative drug release over 12 hours using UV spectrophotometry at 244 nm. Calculate release kinetics (e.g., zero-order, Higuchi models) and compare with theoretical profiles derived from the Robinson-Eriksen equation .
Q. What synthetic routes are validated for this compound production?
- Methodological Answer : The most efficient route involves bromination, reduction, oxidation, and condensation of methyl 2-aminobenzoate, yielding a total purity of >99.9% and impurities <0.1%. Confirm structure via ¹H-NMR, MS, and IR, with a reported total yield of 54.6% .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize this compound formulation development?
- Methodological Answer : Apply face-centered central composite designs to evaluate variables like polymer ratios (e.g., HPMC K4M) and excipient concentrations. Use response surface methodology (RSM) to model drug release kinetics and mechanical strength, minimizing experimental runs while maximizing data robustness. Validate via checkpoint batches (e.g., 40% w/w cross-linked starch-urea) with prediction errors <5% .
Q. What methodological considerations are critical for meta-analyses of this compound in clinical trials?
- Methodological Answer : Include RCTs with strict criteria (e.g., elderly patients, high-dose ambroxol ≥120 mg/day vs. conventional doses). Use RevMan or similar tools for heterogeneity analysis (I² statistic) and funnel plots for publication bias. Prioritize outcomes like oxygenation index and 28-day mortality, adjusting for confounding factors (e.g., bronchoscopy use) .
Q. How does this compound enhance lung-targeted drug delivery of chemotherapeutics?
- Methodological Answer : Ambroxol increases pulmonary surfactant production and reduces alveolar collapse, improving drug absorption. In NSCLC patients, intravenous ambroxol (90 mg) administered 48 hours pre-chemotherapy elevates paclitaxel/carboplatin sputum concentrations by ~2-fold. Validate via HPLC-MS in sputum samples and correlate with myelosuppression rates .
Q. What stability-indicating methods are validated for forced degradation studies?
- Methodological Answer : Subject ambroxol to acid (1N HCl), alkali (0.1M NaOH), and oxidative (H₂O₂) stress. Quantify degradation products via RP-HPLC at 306 nm, achieving LOD/LOQ of 3.94/11.95 µg/mL. Report degradation kinetics (e.g., 50% degradation under acid in 90 minutes) and validate specificity via peak purity indices .
Q. How are bioequivalence studies designed for this compound formulations?
- Methodological Answer : Conduct randomized crossover trials in healthy volunteers (n=18) with single-dose (90 mg) administrations. Use non-compartmental analysis for pharmacokinetic parameters (Cₘₐₓ, tₘₐₓ, AUC₀–24). Ensure 90% confidence intervals for geometric mean ratios (test/reference) fall within 80–125% .
Methodological Conflict Resolution
- Contradiction in Analytical Sensitivity : While UV spectroscopy offers simplicity (LOD 3.94 µg/mL), RP-HPLC provides higher sensitivity (LOD 0.11 µg/mL) for trace analysis. Prioritize HPLC for multi-component formulations .
- Dosage Discrepancies in Clinical Studies : High-dose ambroxol (120 mg/day) shows efficacy in meta-analyses but requires pharmacokinetic validation to avoid saturation of hepatic metabolism (t₁/₂ = 7–12 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
